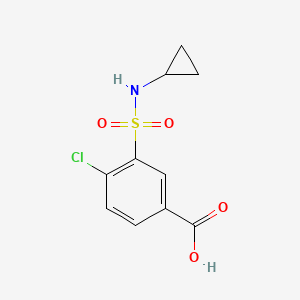

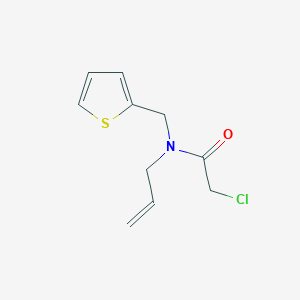

N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide

Descripción general

Descripción

“N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C10H12ClNOS and a molecular weight of 229.73 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12ClNOS . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).Aplicaciones Científicas De Investigación

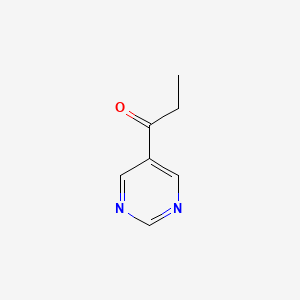

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research by Craig et al. (2005) demonstrates the application of thien-2-ylmethyl compounds in organic synthesis, specifically in decarboxylative Claisen rearrangement reactions. These reactions facilitate the production of 2,3-disubstituted heteroaromatic products, showcasing the utility of such compounds in synthesizing complex aromatic structures (Craig, King, Kley, & Mountford, 2005).

Acid Catalyzed Heterolysis and Amide Bond Cleavage

The study by Rouchaud et al. (2010) explores the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, leading to the cleavage of amide bonds. This research underscores the reactivity of N-(thien-2-ylmethyl)acetamide derivatives under acid catalysis, contributing to the understanding of their chemical behavior in synthetic pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).

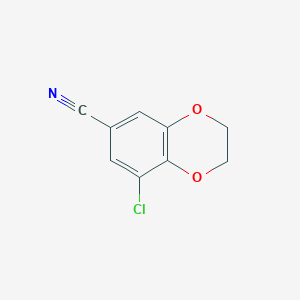

Synthesis and Biological Activity of Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides

Dotsenko et al. (2019) reported on the synthesis and biological activity of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides. These compounds were found to have significant herbicide antidote properties, showcasing their potential in agricultural applications. The study highlights the importance of structural modification on the bioactivity of N-(thien-2-ylmethyl)acetamide derivatives (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, which share structural similarities with N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide. This study provides insights into the metabolic pathways of these compounds in human and rat liver microsomes, contributing to the understanding of their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

New Metal Complexes of N2S2 Tetradentate Ligands

Al-jeboori et al. (2010) synthesized new tetradentate ligands based on chloro-N-(pyridin-2-ylmethyl)acetamide derivatives, highlighting their potential in forming metal complexes with various geometries. This research extends the application of such compounds to the field of coordination chemistry, where they serve as ligands for the synthesis of metal complexes with potential catalytic, magnetic, and optical properties (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Propiedades

IUPAC Name |

2-chloro-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h2-4,6H,1,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFYHUSWRZKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212542 | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-97-4 | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)

![2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B3387801.png)

![2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B3387808.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxide](/img/structure/B3387815.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3387825.png)

![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)

![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)

![2-chloro-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B3387869.png)

![2-chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3387870.png)